molecular formula C8H7ClF2 B1411460 2,3-Difluoro-6-methylbenzyl chloride CAS No. 1804418-05-0

2,3-Difluoro-6-methylbenzyl chloride

Cat. No.: B1411460
CAS No.: 1804418-05-0
M. Wt: 176.59 g/mol
InChI Key: HOXADPRCODEGOD-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methylbenzyl chloride is a halogenated aromatic compound characterized by a benzyl chloride backbone substituted with two fluorine atoms at positions 2 and 3 and a methyl group at position 4. This structure combines electron-withdrawing fluorine substituents with a sterically influencing methyl group, making it a candidate for applications in pharmaceuticals, agrochemicals, or polymer synthesis. However, direct literature on its synthesis, properties, or applications is scarce, necessitating comparisons with structurally analogous compounds.

Properties

CAS No.

1804418-05-0

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

IUPAC Name

3-(chloromethyl)-1,2-difluoro-4-methylbenzene

InChI

InChI=1S/C8H7ClF2/c1-5-2-3-7(10)8(11)6(5)4-9/h2-3H,4H2,1H3

InChI Key

HOXADPRCODEGOD-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)F)F)CCl

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2,6-Difluorobenzyl Chloride (CAS 697-73-4)
  • Key Differences :
    • Symmetry: The 2,6-difluoro substitution creates a para-difluoro symmetry, reducing steric hindrance compared to the 2,3-difluoro arrangement.
    • Reactivity: Electron-withdrawing fluorine groups activate the benzyl chloride for nucleophilic substitution. The absence of a methyl group in 2,6-difluorobenzyl chloride may enhance reaction rates due to reduced steric effects .
  • EC Number : 615-010-6 (distinct from the target compound) .
2-Chloro-6-fluorobenzaldehyde
  • Structure : Chlorine at position 2, fluorine at position 6, and an aldehyde functional group.
  • Key Differences: Functional Group: The aldehyde moiety (vs. benzyl chloride) alters reactivity, favoring oxidation or condensation reactions. Synthesis: Produced via bromination at 150–200°C followed by sulfuric acid treatment, as described in historical methods .
Methyl-Substituted Analogues (e.g., 6-Methylbenzyl Chloride)
  • Electronic Effects: Fluorine atoms in the target compound enhance electrophilicity at the benzylic carbon, offsetting the methyl group’s electron-donating inductive effect.

Hypothesized Physicochemical Properties

While direct data for 2,3-difluoro-6-methylbenzyl chloride are unavailable, comparisons with analogues suggest:

Property 2,3-Difluoro-6-methylbenzyl Chloride (Hypothesized) 2,6-Difluorobenzyl Chloride 2-Chloro-6-fluorobenzaldehyde
Boiling Point Higher (due to methyl group) ~200°C (est.) 180–190°C (est.)
Reactivity (SN) Moderate (steric hindrance from methyl) High Low (aldehyde group)
Polarity Moderate (fluorine vs. methyl) High (symmetrical fluorine) High (aldehyde)

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